molecular formula C17H9F2N3OS2 B2364039 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 477486-46-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2364039
CAS No.: 477486-46-7
M. Wt: 373.4
InChI Key: WALRJKWKSTZGHO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C17H9F2N3OS2 and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications

Metal-Catalyzed C-H Bond Functionalization

Compounds with structural motifs similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,6-difluorobenzamide have been synthesized and characterized, showcasing their potential in metal-catalyzed C-H bond functionalization reactions. The characterization of such compounds via various spectroscopic methods indicates their relevance in developing new synthetic pathways (Hamad H. Al Mamari et al., 2019).

Cytotoxic Potential Against Cancer Cells

Research on derivatives of benzothiazole, structurally related to the target compound, has demonstrated significant cytotoxic potentials against various cancer cell lines, including lung, cervical, and breast cancer. These studies also involve molecular docking to understand the binding mechanisms against antibacterial targets, highlighting the compounds' utility in cancer research (Swathi Thumula et al., 2020).

Antimicrobial Activity

Compounds within the same family have shown antimicrobial activities against both bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The synthesis techniques and evaluation methods provide insights into their mechanism of action and effectiveness against microbial resistance (N. Rezki et al., 2016).

Corrosion Inhibition

Derivatives of benzothiazole have been studied for their corrosion inhibiting effects on steel in acidic environments. These studies include electrochemical methods and theoretical calculations to understand the inhibitors' efficiency and mechanism, suggesting potential applications in materials science and engineering (Zhiyong Hu et al., 2016).

Anticancer Agents

The synthesis and evaluation of benzothiazole acylhydrazones have revealed their potential as anticancer agents. The studies focus on cytotoxic activity against various cancer cell lines and explore the structure-activity relationships, providing a foundation for developing targeted anticancer therapies (Derya Osmaniye et al., 2018).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3OS2/c18-9-4-3-5-10(19)14(9)15(23)22-17-21-12(8-24-17)16-20-11-6-1-2-7-13(11)25-16/h1-8H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALRJKWKSTZGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.